2-(5-iodo-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes an iodine atom, a nitro group, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of 2-methylphenyl derivatives followed by nitration and cyclization to form the isoindole core. The reaction conditions often include the use of strong acids, oxidizing agents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the iodine atom can produce a variety of functionalized isoindole derivatives .
Scientific Research Applications
2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene: This compound shares a similar aromatic structure but includes a thiophene ring instead of an isoindole core.
(5-Iodo-2-methylphenyl)methanol: This compound is structurally related but lacks the nitro group and isoindole core
Uniqueness
2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of an iodine atom, a nitro group, and an isoindole core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H9IN2O4 |
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Molecular Weight |
408.15 g/mol |
IUPAC Name |
2-(5-iodo-2-methylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9IN2O4/c1-8-5-6-9(16)7-12(8)17-14(19)10-3-2-4-11(18(21)22)13(10)15(17)20/h2-7H,1H3 |
InChI Key |
UKPSZUGMLLAGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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